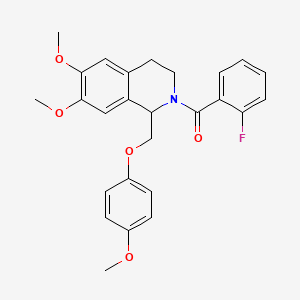
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C26H26FNO5 and its molecular weight is 451.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone, hereafter referred to as DMQ, exhibits significant biological activities that are of interest in pharmacological research. This article explores its mechanisms of action, pharmacokinetics, and specific biological effects, particularly its potential as an antiviral and neuroactive agent.
- Molecular Formula : C27H29NO5
- Molecular Weight : 447.531 g/mol
- CAS Number : 486427-02-5
DMQ primarily acts as a positive allosteric modulator of NMDA receptors containing the NR2C and NR2D subunits. This modulation enhances synaptic plasticity and neuronal excitability, which are critical for cognitive functions and neuroprotection. The compound's interaction with these receptors suggests potential therapeutic applications in neurodegenerative diseases and cognitive disorders.
Antiviral Activity
Recent studies indicate that DMQ and its analogues demonstrate significant antiviral properties against HIV-1. A series of synthesized tetrahydroisoquinoline derivatives showed promising inhibitory effects on HIV-1 reverse transcriptase (RT). Notably, compounds 8h and 8l exhibited inhibition rates of 74.82% and 72.58%, respectively, at a concentration of 100 µM .
Table 1: Inhibition Rates of Selected Compounds Against HIV-1 RT
| Compound | Inhibition Rate (%) at 100 µM |
|---|---|
| 8h | 74.82 |
| 8l | 72.58 |
| 5d | 52.46 |
| 5f | 56.23 |
The structure-activity relationship (SAR) analysis revealed that substitutions with electron-donating groups at the para position significantly enhance the inhibitory potency against HIV-1 RT .
Neuroprotective Effects
In addition to its antiviral activity, DMQ's role as a neuroprotective agent has been investigated. Its ability to modulate NMDA receptor activity suggests potential benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's effect on synaptic plasticity may help in mitigating neuronal damage associated with excitotoxicity .
Pharmacokinetics
DMQ is soluble in DMSO at concentrations exceeding 10 mg/ml when warmed to 60 °C. This property facilitates its use in various biological assays and therapeutic formulations. The pharmacokinetic profile indicates favorable absorption characteristics, although detailed studies on its bioavailability and metabolism are still required.
Case Studies
Several case studies have highlighted the therapeutic potential of DMQ:
- HIV Treatment : A study focused on the synthesis of DMQ analogues demonstrated their effectiveness in inhibiting HIV-1 RT, suggesting that these compounds could serve as lead candidates for developing new antiviral therapies.
- Neurodegenerative Disease Models : In vitro models assessing the neuroprotective effects of DMQ indicated a reduction in neuronal apoptosis when exposed to excitotoxic agents, supporting its potential use in treating conditions like Alzheimer's disease.
Eigenschaften
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO5/c1-30-18-8-10-19(11-9-18)33-16-23-21-15-25(32-3)24(31-2)14-17(21)12-13-28(23)26(29)20-6-4-5-7-22(20)27/h4-11,14-15,23H,12-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLJJVBPCPNKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













